An In-depth Technical Guide to 4'-Chloro-3'-fluoro-biphenyl-4-amine: A Key Intermediate for Advanced Drug Discovery
An In-depth Technical Guide to 4'-Chloro-3'-fluoro-biphenyl-4-amine: A Key Intermediate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-3'-fluoro-biphenyl-4-amine, with CAS number 863921-61-3, is a halogenated aromatic amine that represents a significant building block in the landscape of modern medicinal chemistry. Its biaryl scaffold, decorated with a specific arrangement of chloro and fluoro substituents, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. These features make it an attractive starting point for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its likely synthesis, expected analytical characterization, and its potential applications in drug discovery, all grounded in established chemical principles.
Molecular and Physicochemical Properties
The fundamental properties of 4'-Chloro-3'-fluoro-biphenyl-4-amine are summarized below. It is important to note that while basic identifiers are well-established, detailed experimental physicochemical data is not widely available in published literature. The data presented is a combination of information from chemical suppliers and computational predictions.
Table 1: Core Identifiers and Chemical Properties
| Property | Value | Source |
| CAS Number | 863921-61-3 | [1] |
| Molecular Formula | C₁₂H₉ClFN | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| IUPAC Name | 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine | ChemScene |
| SMILES | NC1=CC=C(C2=CC=C(Cl)C(F)=C2)C=C1 | [1] |
| Purity (Typical) | ≥98% | [1] |
| Physical Form | Solid (predicted) | [2] |
Table 2: Predicted Physicochemical Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 3.7283 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Mechanistic Insights
The construction of the biaryl core of 4'-Chloro-3'-fluoro-biphenyl-4-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of the required building blocks.[3][4][5]
The logical synthetic approach involves the coupling of two key fragments: a substituted aniline derivative and a substituted phenylboronic acid.
Caption: Proposed synthetic workflow for 4'-Chloro-3'-fluoro-biphenyl-4-amine via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for the synthesis of biphenylamines.[6] Optimization of catalyst, ligand, base, and solvent may be required to achieve optimal yield.
Materials:
-
4-Bromoaniline
-
(4-Chloro-3-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 7.50 - 7.20 (m) | Aromatic protons on the chloro-fluoro-phenyl ring. |
| 7.20 - 6.80 (m) | Aromatic protons on the amino-phenyl ring. | |
| ~3.8 (br s) | Amine (-NH₂) protons. | |
| ¹³C NMR | 160 - 110 | Aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. |
Table 4: Predicted IR and MS Data
| Technique | Expected Peaks |
| IR Spectroscopy | 3500-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (C=C aromatic stretch), 1300-1200 cm⁻¹ (C-N stretch), 1100-1000 cm⁻¹ (C-F stretch), 800-700 cm⁻¹ (C-Cl stretch). |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 221, with a characteristic M+2 isotope peak for the chlorine atom (³⁷Cl) at approximately one-third the intensity of the M⁺ peak (³⁵Cl). |
Applications in Drug Discovery
The 4'-Chloro-3'-fluoro-biphenyl-4-amine scaffold is of significant interest to medicinal chemists. The presence and positioning of the halogen atoms can profoundly influence a molecule's biological activity.[10]
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the amine group, affecting its ionization state at physiological pH. Both chlorine and fluorine increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[10]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Binding Interactions: The halogen atoms can participate in specific interactions with protein targets, such as halogen bonding, which can enhance binding affinity and selectivity.
While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, this scaffold is a key component in the synthesis of various kinase inhibitors and other targeted therapies. For instance, the structurally related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the anticancer drug Lapatinib.[11] It is highly probable that 4'-Chloro-3'-fluoro-biphenyl-4-amine is utilized in proprietary drug discovery programs aimed at developing novel therapeutics for oncology, inflammatory diseases, and other conditions.
Safety and Handling
As a halogenated aromatic amine, 4'-Chloro-3'-fluoro-biphenyl-4-amine should be handled with care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from the functional groups present.[12][13][14][15]
General Hazards:
-
Toxicity: Aromatic amines are known to be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][15] Some aromatic amines are known or suspected carcinogens.[13][14]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[13]
-
Environmental Hazards: Halogenated organic compounds should be disposed of responsibly to prevent environmental contamination.
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4'-Chloro-3'-fluoro-biphenyl-4-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a strategic advantage for the synthesis of novel bioactive molecules with tailored pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and safe handling. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of such precisely functionalized building blocks is set to increase, making a thorough understanding of their properties and chemistry essential for the modern research scientist.
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